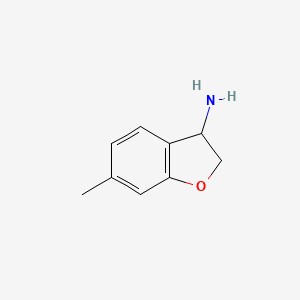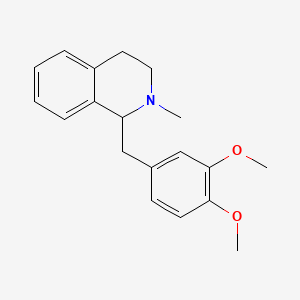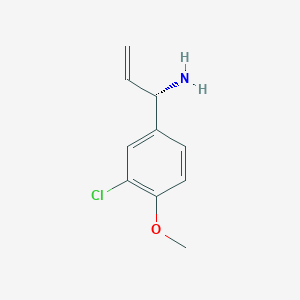
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with a suitable amine under basic conditions. For example, N,2,3-trimethyl-2H-indazol-6-amine can be reacted with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures (85°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions often involve the use of bases like sodium bicarbonate or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be useful in cancer treatment.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound is also a pyrazine derivative with potential kinase inhibitory activity.
3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid: Another compound with a similar pyrimidine structure, used in various chemical and biological studies.
Uniqueness
3-(2-Chloropyrimidin-4-yl)pyrazin-2-amine is unique due to its specific combination of pyrimidine and pyrazine rings, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in medicinal chemistry research.
Propriétés
Formule moléculaire |
C8H6ClN5 |
|---|---|
Poids moléculaire |
207.62 g/mol |
Nom IUPAC |
3-(2-chloropyrimidin-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H6ClN5/c9-8-13-2-1-5(14-8)6-7(10)12-4-3-11-6/h1-4H,(H2,10,12) |
Clé InChI |
HHAGWRZIAITYAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C2=NC=CN=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)








